Functional Anti-Inflammatory Potency in E-Selectin Repression: 6α-Chlorodexamethasone vs. Dexamethasone
In a functional GR transrepression assay measuring inhibition of TNFα/IL-1β-induced E-selectin expression, 6α-chlorodexamethasone exhibited an IC50 of 5.30 nM, compared to an IC50 of 33 nM for dexamethasone under the same assay conditions [1][2]. This represents an approximately 6.2-fold higher functional potency for the 6α-chloro analog, indicating that the 6α-substitution preferentially enhances GR-mediated transrepression over simple binding occupancy.
| Evidence Dimension | Functional anti-inflammatory potency (E-selectin repression IC50) |
|---|---|
| Target Compound Data | IC50 = 5.30 nM |
| Comparator Or Baseline | Dexamethasone IC50 = 33 nM |
| Quantified Difference | 6.2-fold greater potency (5.30 nM vs. 33 nM) |
| Conditions | Activity at GR assessed as repression of TNFα and IL-1β-induced E-selectin expression (BindingDB/ChEMBL curated assay) |
Why This Matters
A 6-fold potency advantage in a disease-relevant transrepression endpoint justifies prioritizing 6α-chlorodexamethasone over dexamethasone in anti-inflammatory SAR programs targeting selective GR modulators (SEGRAMs).
- [1] BindingDB Entry BDBM50377345 (CHEMBL256787). Activity at glucocorticoid receptor assessed as repression of TNFα and IL-1β-induced E-selectin expression. IC50 = 5.30 nM. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50377345 View Source
- [2] BindingDB Entry BDBM50377349 (CHEMBL253745). Dexamethasone activity at glucocorticoid receptor assessed as repression of TNFα and IL-1β-induced E-selectin expression. IC50 = 33 nM. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50377349 View Source
